3',4'-Dimethoxy-alpha-iodoacetophenone
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Overview
Description
3’,4’-Dimethoxy-alpha-iodoacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of two methoxy groups and an iodine atom attached to the acetophenone core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-alpha-iodoacetophenone typically involves the iodination of 3’,4’-dimethoxyacetophenone. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the alpha position.
Industrial Production Methods
Industrial production of 3’,4’-Dimethoxy-alpha-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-alpha-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3’,4’-dimethoxyacetophenone.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3’,4’-dimethoxyacetophenone derivatives with different substituents.
Oxidation: Formation of 3’,4’-dimethoxybenzoic acid.
Reduction: Formation of 3’,4’-dimethoxyacetophenone.
Scientific Research Applications
3’,4’-Dimethoxy-alpha-iodoacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-alpha-iodoacetophenone involves its reactivity due to the presence of the iodine atom and methoxy groups. The iodine atom can participate in electrophilic substitution reactions, while the methoxy groups can stabilize intermediates through resonance effects. The compound’s interactions with molecular targets and pathways depend on the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dimethoxyacetophenone
- 3’,4’-Dihydroxyacetophenone
- 3’,4’-Dimethoxybenzaldehyde
Uniqueness
3’,4’-Dimethoxy-alpha-iodoacetophenone is unique due to the presence of the iodine atom at the alpha position, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-iodoethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBONFJZMVDDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CI)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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